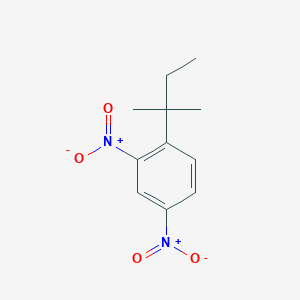![molecular formula C24H24N2O3S B2575549 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 954640-53-0](/img/structure/B2575549.png)
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound featuring a range of functional groups that make it an interesting subject for chemical research. This compound is part of the isoquinoline family, known for its diverse applications in medicinal and synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps. These steps include the formation of the tetrahydroisoquinoline core followed by the introduction of the ethylsulfonyl group and the biphenyl carboxamide moiety. Key reaction conditions include:
Formation of the Tetrahydroisoquinoline Core: : This is generally achieved through Pictet-Spengler reaction involving a β-phenylethylamine derivative and an aldehyde or ketone.
Introduction of Ethylsulfonyl Group: : Commonly, this involves the sulfonation using ethanesulfonyl chloride in the presence of a base like triethylamine.
Coupling with Biphenyl Carboxamide: : The final step typically involves an amide coupling reaction using biphenyl-4-carboxylic acid and a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production often aims for high yield and purity and may involve:
Optimized Catalysis: : Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: : Employing continuous flow reactors for better control over reaction conditions.
Purification Techniques: : Utilizing advanced purification methods like HPLC (High-Performance Liquid Chromatography).
化学反应分析
Types of Reactions
The compound N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide undergoes various types of reactions:
Oxidation: : The ethylsulfonyl group can be oxidized to sulfone derivatives.
Reduction: : The carbonyl groups can be reduced to alcohols.
Substitution: : Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like mCPBA (meta-chloroperoxybenzoic acid) under mild conditions.
Reduction: : LiAlH4 (Lithium Aluminium Hydride) or NaBH4 (Sodium Borohydride) in dry ether or alcohol.
Substitution: : Electrophilic aromatic substitution using reagents such as Br2 in the presence of a Lewis acid catalyst.
Major Products
The reactions typically yield a range of products:
Sulfonyl Oxidation: : Forms sulfone derivatives.
Carbonyl Reduction: : Leads to the formation of secondary alcohols.
Halogen Substitution: : Results in brominated or chlorinated biphenyl derivatives.
科学研究应用
Chemistry
Synthetic Chemistry: : Used as intermediates in the synthesis of more complex organic molecules.
Catalysis Research: : Serving as ligands or substrates in catalytic systems.
Biology
Biochemical Probes: : Utilized in probing enzyme activities and pathways.
Drug Design: : Acting as lead compounds in drug discovery processes.
Medicine
Pharmaceutical Agents: : Potential use in creating new therapeutic agents targeting neurological disorders.
Diagnostics: : Incorporation into diagnostic tools for various diseases.
Industry
Material Science: : Applied in developing new materials with specific properties.
Chemical Manufacturing: : Used as a building block in the manufacturing of fine chemicals.
作用机制
The compound interacts with biological systems primarily through:
Molecular Targets: : Targets include specific enzymes, receptors, or ion channels.
Pathways: : Modulates pathways involved in neurotransmission, signal transduction, or metabolic processes.
Molecular Targets
Enzymes: : Inhibition or activation of key enzymes in metabolic pathways.
Receptors: : Binding to receptors such as GPCRs (G-protein coupled receptors) influencing cellular responses.
Pathways Involved
Neurotransmission: : Affecting the release or reuptake of neurotransmitters.
Signal Transduction: : Modulating intracellular signaling cascades.
相似化合物的比较
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide can be compared with other isoquinoline derivatives such as:
N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
N-(2-chloroethyl)-1,2,3,4-tetrahydroisoquinoline
N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline
Unique Properties
Ethylsulfonyl Group: : Provides specific reactivity and biological activity not found in other similar compounds.
Biphenyl Carboxamide Moiety: : Enhances binding affinity and specificity towards molecular targets.
属性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-2-30(28,29)26-15-14-20-12-13-23(16-22(20)17-26)25-24(27)21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYXUKKXLIYQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2575474.png)


![Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate](/img/structure/B2575478.png)



![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2575483.png)


![3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2575487.png)

